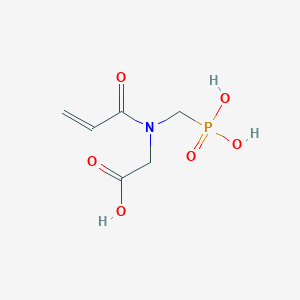
n-Acryloyl-n-(phosphonomethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Acryloyl-n-(phosphonomethyl)glycine: is a chemical compound with the molecular formula C₆H₁₀NO₆P. It is a derivative of glycine, where the amino group is substituted with an acryloyl group and a phosphonomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of n-Acryloyl-n-(phosphonomethyl)glycine may involve large-scale batch or continuous processes. These methods are designed to optimize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: n-Acryloyl-n-(phosphonomethyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acryloyl and phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, n-Acryloyl-n-(phosphonomethyl)glycine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules. It may serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of n-Acryloyl-n-(phosphonomethyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloyl and phosphonomethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of signaling pathways, and other biochemical effects .
Comparaison Avec Des Composés Similaires
Acryloyl Glycine: Another similar compound, acryloyl glycine, shares the acryloyl group but lacks the phosphonomethyl group.
Uniqueness: n-Acryloyl-n-(phosphonomethyl)glycine is unique due to the presence of both the acryloyl and phosphonomethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
927907-82-2 |
|---|---|
Formule moléculaire |
C6H10NO6P |
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
2-[phosphonomethyl(prop-2-enoyl)amino]acetic acid |
InChI |
InChI=1S/C6H10NO6P/c1-2-5(8)7(3-6(9)10)4-14(11,12)13/h2H,1,3-4H2,(H,9,10)(H2,11,12,13) |
Clé InChI |
LUEQHMGOJQGKOU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N(CC(=O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


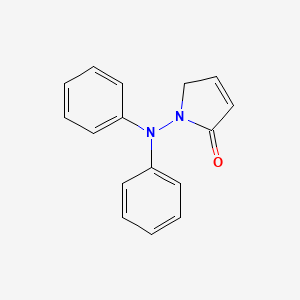
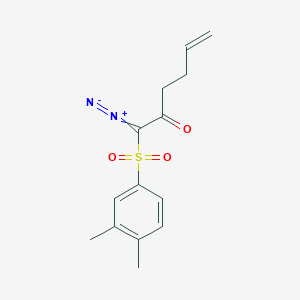
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
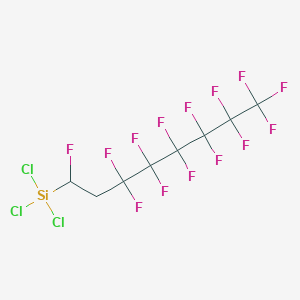
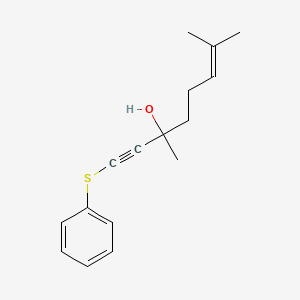

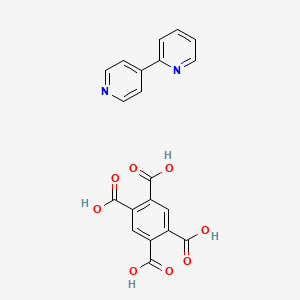
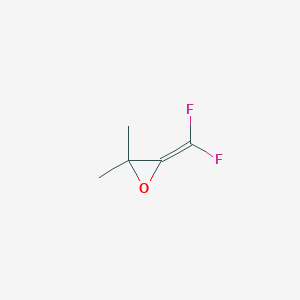
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
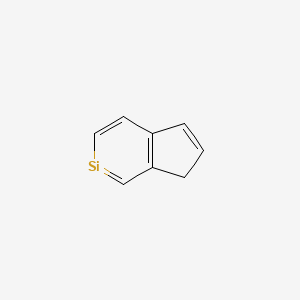
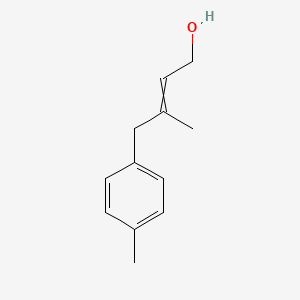
![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
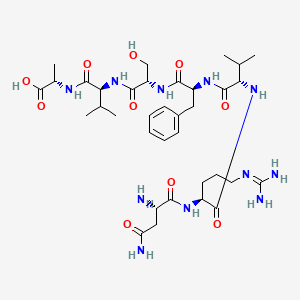
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
